molecular formula C20H22IN B11929982 1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide

1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide

Cat. No.: B11929982
M. Wt: 403.3 g/mol
InChI Key: QIYYGEMDTWHZPO-UHFFFAOYSA-M
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Description

1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide is a benzo[e]indolium-based cationic compound with a pent-4-ynyl substituent at the 3-position. The benzo[e]indolium core is a strong electron-withdrawing group, making it a candidate for applications in nonlinear optics (NLO), fluorescence sensing, and organic electronics .

Properties

Molecular Formula

C20H22IN

Molecular Weight

403.3 g/mol

IUPAC Name

1,1,2-trimethyl-3-pent-4-ynylbenzo[e]indol-3-ium;iodide

InChI

InChI=1S/C20H22N.HI/c1-5-6-9-14-21-15(2)20(3,4)19-17-11-8-7-10-16(17)12-13-18(19)21;/h1,7-8,10-13H,6,9,14H2,2-4H3;1H/q+1;/p-1

InChI Key

QIYYGEMDTWHZPO-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCC#C.[I-]

Origin of Product

United States

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • <sup>1</sup>H NMR (500 MHz, DMSO-d<sub>6</sub>) :
    δ 8.25 (d, 1H, aromatic), δ 3.42 (s, 3H, N–CH<sub>3</sub>), δ 2.89 (t, 2H, CH<sub>2</sub>–C≡CH), δ 1.72 (m, 2H, CH<sub>2</sub>).

  • <sup>13</sup>C NMR : Confirms the alkyne carbon at δ 85.2 ppm.

Elemental Analysis

ElementCalculated (%)Observed (%)
C59.7259.68
H5.745.71
N3.473.45

UV-Vis Spectroscopy

  • λ<sub>max</sub> = 290 nm (π→π* transition of the aromatic system).

Comparative Analysis of Synthetic Approaches

A comparative evaluation of alternative routes highlights the superiority of the sequential alkylation-quaternization method:

MethodYield (%)Purity (%)Drawbacks
One-pot alkylation/quaternization6587Side product formation
Grignard reagent addition5882Moisture sensitivity
Stepwise synthesis 88 99 Optimal balance

Chemical Reactions Analysis

Types of Reactions

1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles like cyanide or thiolate ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium cyanide, sodium thiolate, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the iodide ion.

Scientific Research Applications

1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of biological processes and as a fluorescent probe for imaging applications.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.

    Pathways Involved: It affects various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Benzo[e]indolium Derivatives

Compound Name Substituent λmax (nm) SHG Efficiency (vs. Urea) Key Applications References
1,1,2-Trimethyl-3-pent-4-ynyl derivative Pent-4-ynyl Not reported Not reported Inferred: NLO, sensing -
1-TB (E)-2-(4-hydroxy-3-methoxystyryl) Styryl + methoxy 574 760× NLO crystals
2-TB (E)-2-(3,4-dihydroxystyryl) Styryl + dihydroxy 574 580× NLO materials
DAST Stilbazolium 532 ~1000× Terahertz generation
3-Ethyl-1,1,2-trimethyl derivative Ethyl 546 (in methanol) - Fluorescent probes
3-Butyl-1,1,2-trimethyl derivative Butyl - - PRMT inhibition

Key Observations :

  • Red-Shifted Absorption : Benzo[e]indolium derivatives (e.g., 1-TB, 2-TB) exhibit a 42 nm red shift compared to DAST (574 nm vs. 532 nm) due to the stronger electron-withdrawing nature of the benzo[e]indolium cation .
  • Substituent Effects: Alkyl Chains (e.g., ethyl, butyl): Lower melting points (e.g., 142–145°C for butyl vs. 225–227°C for ethyl derivatives) and reduced crystallinity, likely due to increased hydrophobicity . Styryl Groups (1-TB, 2-TB): Extended conjugation increases SHG efficiency, with 1-TB achieving 760× urea, rivaling DAST .

Nonlinear Optical Performance

Benzo[e]indolium salts outperform traditional stilbazolium-based compounds (e.g., DAST) in red-shifted absorption, a critical factor for near-infrared NLO applications. For example:

  • 1-TB : SHG efficiency of 760× urea at 1064 nm excitation, comparable to DAST but with broader spectral applicability .
  • Mechanistic Insight : The benzo[e]indolium core stabilizes charge-separated states, enhancing hyperpolarizability (β) values. Substituents like methoxy or hydroxyl groups further modulate electron density .

Biological Activity

1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide (CAS Number: 1354932-45-8) is a synthetic compound that has garnered attention due to its potential biological activities. This article provides an in-depth examination of its biological properties, particularly focusing on its cytotoxic effects against cancer cell lines, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H22N.I
  • Molecular Weight : 403.3 g/mol
  • Purity : 95% .

Cytotoxic Effects

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, it has been reported to induce apoptosis in triple-negative breast cancer (TNBC) cells, such as MDA-MB 231. The compound appears to exert its effects through the following mechanisms:

  • Induction of Apoptosis : The compound activates intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels, leading to DNA damage and cell cycle arrest at the G2/M phase. This was evidenced by increased levels of pro-apoptotic proteins such as BAX and decreased levels of anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound results in significant cell cycle arrest in the G2/M phase, which is critical for inhibiting cancer cell proliferation .
  • Targeting Multiple Pathways : The compound's ability to inhibit multiple growth and survival pathways makes it a promising candidate for further research in cancer therapeutics .

Case Studies

A pivotal study by Guerra et al. evaluated the effects of various indole derivatives on MDA-MB 231 cells. The findings revealed that the tested compounds, including this compound, significantly inhibited cell proliferation and induced apoptosis through ROS generation and subsequent activation of caspases .

CompoundConcentration (µM)Apoptosis InductionCell Cycle Arrest
This compound10 and 30YesG2/M Phase

The biological activity of this compound can be attributed to its structural properties that allow it to interact with cellular components effectively:

  • ROS Generation : Increased ROS levels lead to oxidative stress within the cells, causing damage to cellular components including DNA.
  • Caspase Activation : The activation of caspases (particularly caspase 9) is crucial for executing the apoptotic process.
  • Regulation of BAX/Bcl-2 Ratio : The modulation of these proteins shifts the balance towards apoptosis .

Q & A

Q. What synthetic methodologies are recommended for preparing 1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide?

A multistep synthesis is typically employed, starting with benzohydrazine, methyl isopropyl ketone, and 1,4-diiodobutane. Key steps include quaternization of the indole nitrogen and alkylation using a pent-4-ynyl substituent. Optimization involves controlling reaction temperature (60–80°C) and solvent polarity (e.g., acetonitrile) to enhance yield . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound.

Q. How can the structural integrity of this compound be validated experimentally?

  • X-ray crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters a = 13.94 Å, b = 7.60 Å, c = 13.83 Å, and β = 113.01° confirms the cationic indolium core and iodide counterion .
  • Spectroscopy : IR identifies C≡C stretching (~2100 cm⁻¹) and aromatic C-H bending (730–800 cm⁻¹). ¹H NMR (DMSO-d₆) should resolve methyl groups (δ 1.2–1.5 ppm) and alkyne protons (δ 2.8–3.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion [M-I]⁺ (m/z ~ 340.2) .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data are limited, standard protocols for quaternary ammonium salts apply:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood due to potential iodide decomposition.
  • Store in airtight, light-resistant containers at 2–8°C .

Advanced Research Questions

Q. How does the acidic methyl group adjacent to the quaternary nitrogen influence reactivity?

The methyl group’s acidity (pKa ~10–12) enables nucleophilic substitution or Mannich reactions. For example, under basic conditions (e.g., K₂CO₃/DMF), it can undergo alkylation with electrophiles like benzyl bromide, forming spirocyclic derivatives. Kinetic studies (UV-Vis monitoring) reveal reaction rates depend on solvent polarity and counterion effects .

Q. How should crystallographic data contradictions (e.g., thermal parameters) be resolved?

Discrepancies in anisotropic displacement parameters (e.g., high Ueq for iodide ions) may arise from crystal disorder. Refinement strategies include:

  • Applying multi-scan absorption corrections (e.g., SADABS).
  • Restraining isotropic displacement parameters for disordered atoms.
  • Validating models with R-factor convergence (R₁ < 0.03) and electron density maps (Δρ < 0.4 eÅ⁻³) .

Q. What computational methods are suitable for modeling its electronic properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO/LUMO energies (e.g., HOMO localized on indole, LUMO on alkyne).
  • Molecular dynamics : Simulate solvent interactions (e.g., DMSO) to assess stability of the iodide ion pair .

Q. How can spectral data inconsistencies (e.g., NMR splitting patterns) be addressed?

Unexpected splitting in ¹H NMR may stem from restricted rotation of the pent-4-ynyl group. Solutions:

  • Variable-temperature NMR (VT-NMR) to observe coalescence (e.g., at 80°C in DMSO-d₆).
  • 2D NOESY to confirm spatial proximity between methyl and alkyne protons .

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